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Compound of Interest

Compound Name:
3-Chloro-4-methoxyphenylboronic

acid

Cat. No.: B067107 Get Quote

Introduction: The Pivotal Role of 3-Chloro-4-
methoxyphenylboronic acid in Modern Synthesis
3-Chloro-4-methoxyphenylboronic acid is a vital building block in contemporary organic

synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions

such as the Suzuki-Miyaura reaction.[1] Its utility is prominent in the fields of medicinal

chemistry and materials science, where the precise construction of complex biaryl and

heterocyclic structures is paramount.[1] For researchers and drug development professionals,

a thorough understanding of the structural and electronic properties of this reagent is not

merely academic; it is a prerequisite for reaction optimization, impurity profiling, and ultimately,

the successful synthesis of target molecules.

This guide provides an in-depth analysis of the key spectroscopic data for 3-Chloro-4-
methoxyphenylboronic acid—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral

features, grounded in the compound's unique molecular architecture, and present a logical

framework for its characterization. This document serves as a practical reference for scientists,

offering field-proven insights into the interpretation of analytical data for this important synthetic

intermediate.
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Molecular Structure and its Spectroscopic
Implications
The spectroscopic signature of 3-Chloro-4-methoxyphenylboronic acid is dictated by its

constituent functional groups and their arrangement on the phenyl ring. The interplay of the

electron-donating methoxy group (-OCH₃), the electron-withdrawing and inductively acting

chloro group (-Cl), and the amphiphilic boronic acid group [-B(OH)₂] creates a distinct

electronic environment that is reflected in its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Chloro-4-methoxyphenylboronic acid, both ¹H and ¹³C NMR

provide unambiguous evidence for its identity and purity. While publicly available spectra are

scarce, a certificate of analysis from a major supplier confirms that the proton NMR spectrum

conforms to the expected structure.

Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring NMR data for this compound is crucial for reproducibility.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Spectrometer Parameters

Spectrometer: 400 MHz or higher field strength

Nuclei: ¹H, ¹³C

Temperature: 298 K

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b067107?utm_src=pdf-body
https://www.benchchem.com/product/b067107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy: Predicted Chemical Shifts and
Rationale
The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution

pattern on the benzene ring gives rise to a predictable set of signals.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8-7.9 d 1H H-2

The proton ortho

to the boronic

acid group is

deshielded. The

chloro

substituent also

contributes to

this deshielding.

~7.6-7.7 dd 1H H-6

This proton is

ortho to the

boronic acid and

meta to the

chloro group,

leading to a

downfield shift.

~7.0-7.1 d 1H H-5

Ortho to the

electron-donating

methoxy group,

this proton is

shielded and

appears more

upfield.

~3.9 s 3H -OCH₃

The methyl

protons of the

methoxy group

typically appear

as a sharp

singlet in this

region.

~8.0-8.5 (broad) s 2H -B(OH)₂ The protons of

the boronic acid

hydroxyl groups
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are acidic and

often exchange

with trace water

in the solvent,

resulting in a

broad signal. Its

position can be

highly variable

and it may not

always be

observed.

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides a carbon map of the molecule.
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Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~160-162 C-4

The carbon attached to the

electron-donating methoxy

group is significantly shielded

and appears downfield.

~138-140 C-2

The carbon atom ortho to the

boronic acid and adjacent to

the chlorine is expected in this

region.

~132-134 C-6
The other carbon ortho to the

boronic acid group.

~130 (approx.) C-1 (ipso)

The carbon bearing the

boronic acid group is often

difficult to observe due to

quadrupolar relaxation of the

boron nucleus.

~120-122 C-3
The carbon atom attached to

the chlorine atom.

~112-114 C-5

The carbon ortho to the

methoxy group is shielded and

appears upfield.

~56 -OCH₃
The carbon of the methoxy

group.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule. The IR spectrum of 3-Chloro-4-methoxyphenylboronic acid will be dominated by

vibrations associated with the O-H, C-H, C=C, C-O, B-O, and C-Cl bonds.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
ATR-IR is a common technique for solid samples, requiring minimal preparation.

ATR-IR Analysis Workflow

Caption: Workflow for ATR-IR analysis.

Interpretation of Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3200-3600 (broad)
O-H stretch (boronic

acid)
Strong

The broadness is due

to hydrogen bonding

between the boronic

acid molecules in the

solid state.

2850-3000
C-H stretch (aromatic

and methyl)
Medium

Aromatic C-H

stretches typically

appear just above

3000 cm⁻¹, while the

methyl C-H stretch will

be just below.

~1600, ~1480
C=C stretch (aromatic

ring)
Medium-Strong

These are

characteristic

absorptions for the

benzene ring.

1300-1400 B-O stretch Strong

A strong band in this

region is indicative of

the boron-oxygen

bond.

1250-1270
C-O stretch (aryl

ether)
Strong

This corresponds to

the stretching of the

C-O bond of the

methoxy group.

1020-1080
C-O stretch (aryl

ether)
Strong

Another characteristic

C-O stretching band.

700-800 C-Cl stretch Medium-Strong

The carbon-chlorine

bond vibration is

expected in this

region.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar molecules like boronic acids.

ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS analysis.

Expected Mass-to-Charge Ratios (m/z)
Molecular Formula: C₇H₈BClO₃

Molecular Weight: 186.40 g/mol

Exact Mass: 186.0255

In negative ion mode ESI-MS, the most likely observed ion would be the deprotonated

molecule:

[M-H]⁻: m/z ≈ 185.02

In positive ion mode ESI-MS, adducts with solvent or cations are possible:

[M+H]⁺: m/z ≈ 187.03

[M+Na]⁺: m/z ≈ 209.01

Boronic acids are also known to dehydrate. A common observation in the mass spectrum is the

loss of one or two molecules of water:

[M-H₂O+H]⁺: m/z ≈ 169.02

[M-2H₂O+H]⁺ (boroxine formation): m/z ≈ 151.01
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The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a

characteristic M and M+2 peak pattern for all chlorine-containing fragments, providing further

confirmation of the structure.

Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a comprehensive and self-validating

characterization of 3-Chloro-4-methoxyphenylboronic acid. NMR spectroscopy elucidates

the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key

functional groups, and mass spectrometry verifies the molecular weight and elemental

composition. For the researcher engaged in the synthesis of novel pharmaceuticals or

advanced materials, a proficient interpretation of these spectroscopic techniques is an

indispensable skill, ensuring the quality and identity of this crucial synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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